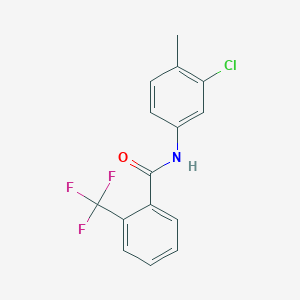
4-(4-bromoanilino)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromoanilino)-2H-chromen-2-one is a chemical compound that belongs to the family of 2H-chromen-2-one derivatives. It is also known as 4-(4-bromo-phenylamino)-2H-chromen-2-one or BAPAC. This compound has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 4-(4-bromoanilino)-2H-chromen-2-one is not fully understood, but it is thought to involve the inhibition of key signaling pathways that are involved in cancer cell growth and proliferation. Specifically, BAPAC has been shown to inhibit the activity of the protein kinase CK2, which is known to be overexpressed in many different types of cancer.
Biochemical and physiological effects:
In addition to its anti-cancer activity, 4-(4-bromoanilino)-2H-chromen-2-one has also been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that BAPAC can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-bromoanilino)-2H-chromen-2-one in scientific research is its potent activity against cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using BAPAC is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 4-(4-bromoanilino)-2H-chromen-2-one. One area of interest is in the development of new cancer treatments that are based on the structure and properties of BAPAC. Another area of interest is in the development of new antimicrobial agents that are based on the activity of BAPAC against bacteria and fungi. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 4-(4-bromoanilino)-2H-chromen-2-one involves the reaction of 4-bromoaniline and 2H-chromen-2-one in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-(4-bromoanilino)-2H-chromen-2-one has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that BAPAC has potent anti-cancer activity against a variety of different cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
Fórmula molecular |
C15H10BrNO2 |
|---|---|
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
4-(4-bromoanilino)chromen-2-one |
InChI |
InChI=1S/C15H10BrNO2/c16-10-5-7-11(8-6-10)17-13-9-15(18)19-14-4-2-1-3-12(13)14/h1-9,17H |
Clave InChI |
WXGGBNXQMIQYRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)

![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)





